

Spectroscopic & Physicochemical Properties of Friedelin

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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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The following tables consolidate the fundamental characterization data for **Friedelin**.

Table 1: Core Physicochemical Properties and Spectral Peaks of Friedelin [1]

Property	Value / Description
Systematic Name	Friedelan-3-one
Molecular Formula	C ₃₀ H ₅₀ O
Molecular Weight	426.7 g/mol (for C ₃₀ H ₅₀ O)
CAS Registry Number	559-74-0
Melting Point	262–263 °C
Specific Optical Rotation	$[\alpha]_D^{25} +2.0^\circ$ (c=1.0 in Methanol)
Solubility	Freely soluble in chloroform; sparingly soluble in ethanol; insoluble in water.
pKa	~ -7.4 (extremely weak base)

Property	Value / Description
IR (Nujol) Key Bands	2927 cm^{-1} (C-H stretch), 1707 cm^{-1} (C=O stretch), 1380 cm^{-1} (gem-dimethyl group)
^{13}C NMR (CDCl_3)	Confirms 30 carbon signals: 8 methyl, 11 methylene, 5 methine, and 6 quaternary carbons.

Table 2: Mass Spectrometry and Reduction Products of Friedelin [1]

Analysis Type	Key Findings
EI-MS Fragmentation Pattern	m/z: 426 $[\text{M}]^+$, 411, 341, 273, 245, 231, 215, 189.

| **HPLC-ESI-MS Ions** | Positive mode: m/z 427.39344 $[\text{M}+\text{H}]^+$, 449.37538 $[\text{M}+\text{Na}]^+$. Negative mode: m/z 425.37889 $[\text{M}-\text{H}]^-$. | | **Reduction with NaBH_4** | Produces **3 β -Friedelinol** (Epi-friedelinol) as the primary product due to stereospecific hydride attack from the less hindered α -face. | | **Reduction with Na Metal** | Produces the more thermodynamically stable equatorial alcohol, **3 α -Friedelinol** (**Friedelinol**). |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols.

1. Isolation from Plant Material [2]

- **Raw Material:** Use 500 g of dried and finely powdered leaves of *Garcinia imberti*.
- **Extraction:** Perform extraction with hexane using a Soxhlet apparatus to obtain approximately 5 g of crude hexane extract.
- **Fractionation:** Subject 2 g of the hexane extract to column chromatography over silica gel (60–120 mesh). Use a gradient elution with hexane and chloroform.
- **Isolation:** The fraction eluted with a hexane:chloroform mixture in a 9:1 ratio will yield **Friedelin** (approx. 100 mg). The structure of the pure compound should be confirmed by spectroscopic techniques.

2. Quantum Chemical Computational Analysis [2]

- **Software:** Use the Gaussian '09 program package.
- **Methodology:** Employ Density Functional Theory (DFT) calculations.
- **Functional & Basis Set:** Utilize the B3LYP functional with the 6-311++G(d,p) basis set.
- **Frequency Calculation:** Scale the computed vibrational wavenumbers by a factor of 0.9688 to correct for systematic errors and anharmonicity.
- **Spectral Assignment:** Perform the distribution of vibrational assignments using the VEDA 4 program.

Natural Sources of Friedelin

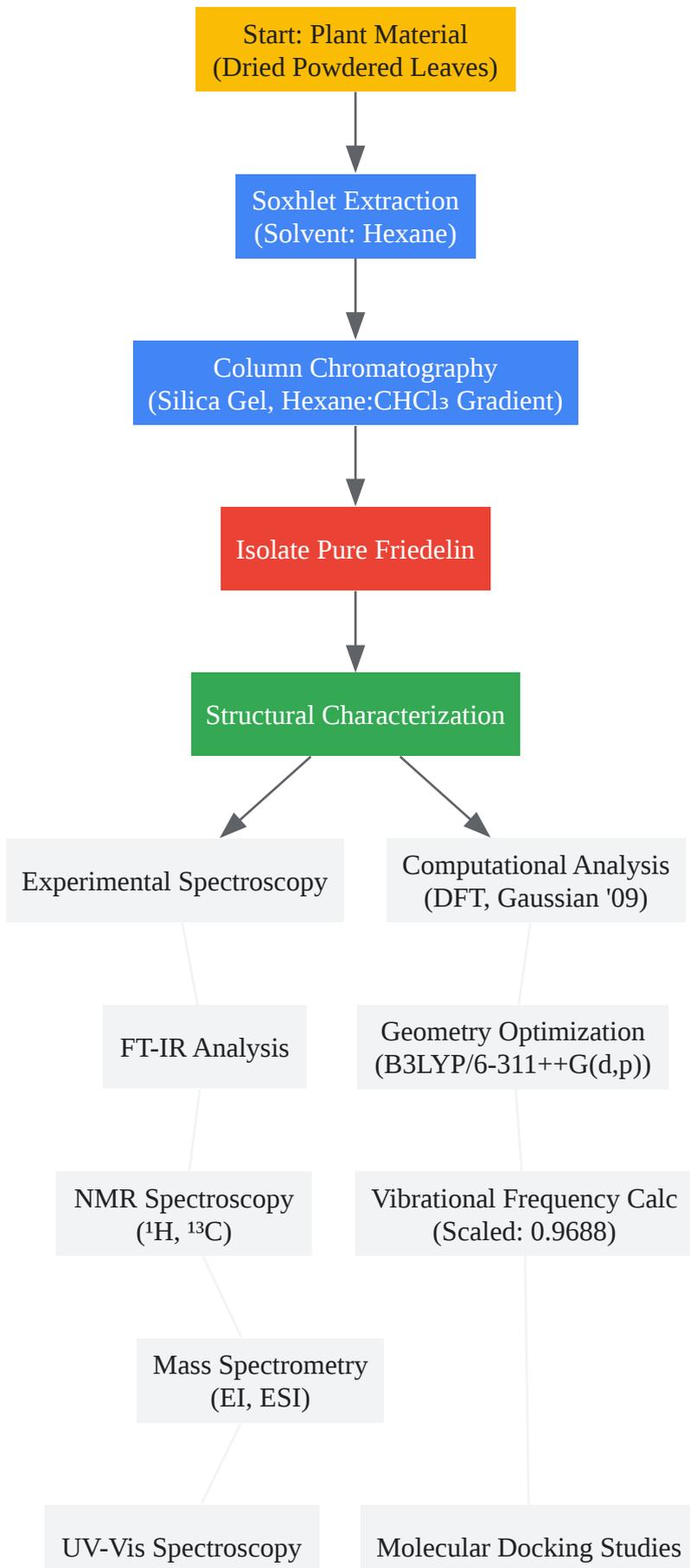
Friedelin is a widely distributed pentacyclic triterpenoid. The table below lists some documented plant sources and the parts used for its extraction [3].

Table 3: Documented Plant Sources and Parts Used for Friedelin Extraction [3]

Plant Source	Family	Plant Part Used for Isolation
<i>Azima tetraantha</i> Lam.	Salvadoraceae	Leaves
<i>Garcinia imberti</i>	Clusiaceae	Leaves
<i>Maytenus ilicifolia</i>	Celastraceae	Leaves
<i>Quercus cerris</i>	Fagaceae	Cork and/or stem barks
<i>Salix tetrasperma</i>	Salicaceae	Cork and/or stem barks
<i>Calophyllum pinetorum</i>	Clusiaceae	Cork and/or stem barks
<i>Polygonum bistorta</i>	Polygonaceae	Rhizomes
<i>Rhodobryum roseum</i> (moss)	Bryaceae	Whole plant

Experimental Workflow for Characterization

The diagram below outlines the logical workflow for the isolation and spectroscopic characterization of **Friedelin**, integrating the protocols described above.



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This workflow integrates experimental and computational approaches for comprehensive **Friedelin** characterization [2].

Key Findings and Research Implications

Recent studies highlight **Friedelin**'s significant pharmacological potential. A combined spectroscopic and quantum chemical study confirms its stable structure and identifies it as a potent electrophile, capable of interacting with biological macromolecules [2]. Molecular docking analyses further suggest strong binding affinities with proteins of tuberculosis, positioning **Friedelin** as a promising lead compound for multi-targeting pharmaceuticals [2] [1].

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References

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To cite this document: Smolecule. [Spectroscopic & Physicochemical Properties of Friedelin].

Smolecule, [2026]. [Online PDF]. Available at:

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